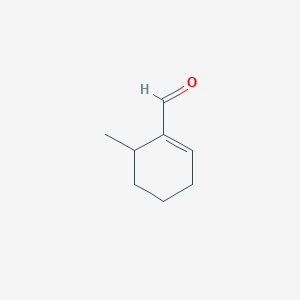

6-Methylcyclohex-1-ene-1-carbaldehyde

CAS No.: 41437-90-5

Cat. No.: VC19632579

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41437-90-5 |

|---|---|

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 6-methylcyclohexene-1-carbaldehyde |

| Standard InChI | InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h5-7H,2-4H2,1H3 |

| Standard InChI Key | HYHOGSPGVZSSIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC=C1C=O |

Introduction

Structural and Molecular Characteristics

Chemical Structure

The compound features a cyclohexene ring with a double bond between carbons 1 and 2 (Figure 1). The aldehyde group (-CHO) is positioned at carbon 1, while a methyl group (-CH₃) occupies carbon 6. This configuration introduces steric and electronic effects that influence reactivity. The IUPAC name, 6-methylcyclohexene-1-carbaldehyde, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 6-methylcyclohexene-1-carbaldehyde |

| InChI Key | HYHOGSPGVZSSIZ-UHFFFAOYSA-N |

Isomerism Considerations

Structural isomers, such as 6-methylcyclohex-3-ene-1-carbaldehyde (CAS 89-94-1), differ in double-bond placement. The 1-ene isomer discussed here is distinct in its reactivity due to conjugation between the aldehyde and the double bond .

Synthesis Methods

Diels-Alder Reaction

The primary synthesis route involves a Diels-Alder reaction between isoprene (diene) and crotonaldehyde (dienophile). Conditions include:

-

Temperature: 160–170°C

-

Pressure: 90–140 psig

-

Catalyst: Zinc chloride (ZnCl₂) or related zinc-based catalysts .

The reaction proceeds via a [4+2] cycloaddition mechanism, yielding a mixture of regioisomers. Catalysts enhance selectivity for the 1-ene product, with zinc triflate (Zn(OTf)₂) showing superior performance in isomer optimization .

Table 2: Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 160–170°C |

| Pressure | 90–140 psig |

| Catalyst | ZnCl₂, Zn(OTf)₂ |

| Yield | 70–85% (reported) |

Alternative Methods

Physical and Chemical Properties

Phase Transition Data

-

Boiling Point: 391.0 K (117.85°C) (extrapolated from analogous isomers) .

-

Solubility: Low in water; miscible with organic solvents (e.g., ethanol, diethyl ether).

Reactivity Profile

As an α,β-unsaturated aldehyde, the compound undergoes:

-

Nucleophilic Addition: At the carbonyl group (e.g., Grignard reactions).

-

Oxidation: To 6-methylcyclohex-1-ene-1-carboxylic acid using KMnO₄ or CrO₃.

-

Diels-Alder Reactivity: Acts as a dienophile in cycloadditions .

Applications in Industry and Research

Fragrance Industry

The compound imparts citrus, floral, and green notes in perfumes. Its volatility and stability under formulation conditions make it a preferred ingredient in high-end fragrances.

Organic Synthesis

As a chiral building block, it facilitates the synthesis of:

-

Pharmaceuticals (e.g., terpene-derived drugs).

-

Agrochemicals (e.g., pesticides with cyclohexane motifs).

Recent Research Advances

Catalytic Optimization

Studies highlight zinc triflate as a superior catalyst for isomer selectivity, achieving >90% 1-ene product in optimized batches . Computational modeling supports transition-state stabilization via Zn²⁺ coordination.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields. Solvent-free conditions under high pressure further enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume